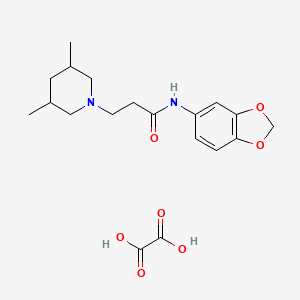

N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid

Description

N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide is a synthetic organic compound featuring a benzodioxol moiety linked to a propanamide chain substituted with a 3,5-dimethylpiperidine group. The inclusion of oxalic acid likely serves to modulate solubility or form a salt, enhancing bioavailability. The 1,3-benzodioxole core is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., falcipain in antimalarial agents) or receptor binding .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3.C2H2O4/c1-12-7-13(2)10-19(9-12)6-5-17(20)18-14-3-4-15-16(8-14)22-11-21-15;3-1(4)2(5)6/h3-4,8,12-13H,5-7,9-11H2,1-2H3,(H,18,20);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFGBCMFEDNIKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide typically involves multiple steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

Amide Bond Formation: The final step involves coupling the benzodioxole and piperidine derivatives through an amide bond formation using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the amide bond or the piperidine ring, using agents like lithium aluminum hydride.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

Drug Development: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Material Science: Used in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MMV1782110 (3-(1,3-benzodioxol-5-yl)-N-[[4-(2-fluorophenyl)phenyl]methyl]propanamide)

- Structure : Shares the benzodioxol-propanamide backbone but substitutes the dimethylpiperidine group with a fluorinated biphenylmethyl group.

- However, the absence of a basic piperidine moiety may reduce solubility in acidic environments compared to the target compound .

- Activity: Limited data exist, but fluorinated aromatic groups are often linked to enhanced metabolic stability .

Quinolinyl Oxamide Derivative (QOD) and Indole Carboxamide Derivative (ICD)

- Structure: QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) and ICD (N-{3-[(biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide) feature benzodioxol or indole cores but with ethanediamide or carboxamide linkages.

- Activity: Both exhibit falcipain inhibition, suggesting the benzodioxol group contributes to binding interactions in enzyme inhibition. The target compound’s piperidine group may offer steric or electronic advantages over QOD’s tetrahydroquinoline or ICD’s biphenyl groups .

Terbinafine Analogues

- Structure : Terbinafine (a lipophilic allylamine) lacks the benzodioxol group but shares a propanamide-like chain.

- Properties : High lipophilicity enables accumulation in nails and adipose tissue. The target compound’s dimethylpiperidine may mimic this behavior, though its benzodioxol moiety could introduce distinct pharmacokinetic profiles .

Derivatives from Screening Libraries ()

Examples include:

- N-(2H-1,3-benzodioxol-5-yl)-3-(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine-8-sulfonyl)propanamide : Incorporates a sulfonyl-purine group, increasing molecular weight (449.44 g/mol) and polarity compared to the target compound .

Data Table: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formulas.

Research Implications and Gaps

- Structural Optimization : The target compound’s dimethylpiperidine group may balance lipophilicity and solubility better than fluorophenyl (MMV1782110) or purine-sulfonyl derivatives.

- Biological Screening : While benzodioxol derivatives are linked to antiparasitic and antifungal activity , explicit data on the target compound’s efficacy are lacking. Future studies should evaluate its binding to falcipain or similar targets.

- Oxalic Acid Role : The acid’s impact on crystallinity, stability, and salt formation warrants further investigation, particularly in formulation development.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide, commonly referred to as a benzodioxole derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. The addition of oxalic acid as a counterion can influence the compound's solubility and bioavailability. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide is C16H22N2O3. Its structure features a benzodioxole moiety which is known for various biological activities, including anti-inflammatory and analgesic effects. The oxalic acid component adds to the compound's physicochemical properties, potentially enhancing its solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 290.36 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

| LogP | Not available |

1. Antioxidant Activity

Research indicates that compounds with benzodioxole structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. In vitro studies have shown that derivatives similar to N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide demonstrate a capacity to inhibit lipid peroxidation.

2. Anti-inflammatory Effects

The benzodioxole moiety has been linked to anti-inflammatory activity. Studies suggest that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The mechanism involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

3. Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of similar compounds against neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier allows them to exert protective effects on neurons by reducing apoptosis and promoting neuronal survival.

Case Study 1: Neuroprotective Effects

A study conducted on a mouse model of Alzheimer’s disease demonstrated that administration of N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide significantly improved cognitive function and reduced amyloid plaque formation. The treatment group showed a marked decrease in oxidative stress markers compared to the control group.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments using RAW264.7 macrophage cells revealed that treatment with this compound resulted in a significant reduction in nitric oxide production upon lipopolysaccharide (LPS) stimulation. This effect was attributed to the inhibition of iNOS expression through NF-kB pathway suppression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.